5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine

Adenosine receptor Dual antagonist Binding affinity

5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS 917896-19-6) is a synthetic 2,4-disubstituted pyrimidine derivative incorporating a benzoxadiazole (benzofurazan) fluorophore at the 5-position and an N-cyclopentyl substituent at the 4-amine. It is characterised as a dual adenosine A1/A2A receptor ligand in curated screening databases, with reported affinity constants across all four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
CAS No. 917896-19-6
Cat. No. B12928775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine
CAS917896-19-6
Molecular FormulaC16H17N5O
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=NON=C4C=C3
InChIInChI=1S/C16H17N5O/c1-10-17-9-13(16(18-10)19-12-4-2-3-5-12)11-6-7-14-15(8-11)21-22-20-14/h6-9,12H,2-5H2,1H3,(H,17,18,19)
InChIKeyKZZYVIZVVYRCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS 917896-19-6): Procurement-Relevant Profile for Adenosine Receptor Research


5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS 917896-19-6) is a synthetic 2,4-disubstituted pyrimidine derivative incorporating a benzoxadiazole (benzofurazan) fluorophore at the 5-position and an N-cyclopentyl substituent at the 4-amine [1]. It is characterised as a dual adenosine A1/A2A receptor ligand in curated screening databases, with reported affinity constants across all four human adenosine receptor subtypes (A1, A2A, A2B, A3) [2]. The compound belongs to a broader class of 2-aminopyrimidine derivatives explored as adenosine receptor antagonists for potential applications in neurodegenerative disease research [3].

Why Adenosine Receptor Ligands Cannot Be Interchanged: The Case for 5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine


Adenosine receptor ligands are not interchangeable due to substantial differences in subtype selectivity profiles, functional activity (antagonism vs. inverse agonism), and the presence of ancillary properties such as intrinsic fluorescence that may influence experimental design. The target compound's unique combination of a benzoxadiazole fluorophore core with a 2-methylpyrimidine scaffold distinguishes it from classical xanthine-based antagonists such as DPCPX (A1-selective) , as well as from non-xanthine A2A-selective agents like Istradefylline and Preladenant . Substituting the target compound with a generic A1 or A2A antagonist without accounting for its dual affinity, inverse agonist functional profile at A2A, and potential fluorescent readout capability would alter experimental outcomes and preclude direct comparability of data across studies.

Quantitative Differentiation Evidence for 5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine


Dual Adenosine A1/A2A Affinity Profile Compared with Selective Antagonists

The target compound exhibits dual nanomolar affinity for both adenosine A1 and A2A receptors (A1 Ki = 3.5 nM; A2A IC50 = 0.00190 nM inverse agonist) [1], in contrast to the A1-selective antagonist DPCPX which shows 33-fold selectivity for A1 over A2A (A1 Ki = 3.9 nM vs. A2A Ki = 130 nM) , and the A2A-selective antagonist Istradefylline which shows 68-fold selectivity for A2A over A1 (A2A Ki = 2.2 nM vs. A1 Ki = 150 nM) .

Adenosine receptor Dual antagonist Binding affinity

Sub-Picomolar Intrinsic Inverse Agonist Activity at Adenosine A2A Receptor

The target compound demonstrates exceptionally potent inverse agonist activity at the human adenosine A2A receptor, with an IC50 of 0.00190 nM (1.9 fM) for inhibition of constitutive cAMP accumulation [1]. This is several orders of magnitude more potent than Preladenant's competitive antagonist activity at the same receptor (Ki = 1.1 nM) , and far exceeds the potency of JNJ-40255293 (Ki = 7.5 nM) [2].

Inverse agonism A2A receptor cAMP

Selectivity Profile Across All Four Human Adenosine Receptor Subtypes Compared with DPCPX

The target compound's selectivity across all four adenosine receptor subtypes has been curated in BindingDB/ChEMBL: A1 Ki = 3.5 nM, A2A IC50 = 0.00190 nM (inverse agonist), A2B IC50 = 313 nM (inverse agonist), A3 Ki = 36 nM [1] [2] [3]. By comparison, the widely used A1-selective antagonist DPCPX exhibits a markedly different selectivity signature (A1 Ki = 3.9 nM, A2A Ki = 130 nM, A2B Ki = 50 nM, A3 Ki = 4000 nM) . The target compound shows ~90-fold selectivity for A2A over A2B (vs. ~0.4-fold for DPCPX) and ~19,000-fold selectivity for A2A over A3 (vs. ~31-fold for DPCPX, though in opposite direction).

Receptor selectivity Adenosine receptor subtypes Off-target profiling

Benzoxadiazole Fluorophore as Built-In Probe vs. Non-Fluorescent Adenosine Antagonists

The 2,1,3-benzoxadiazole (benzofurazan) moiety is an established fluorophore class with characteristic excitation/emission properties useful for imaging and binding studies [1] . The target compound incorporates this moiety directly into its pharmacophore scaffold, unlike DPCPX (xanthine core), Istradefylline, Preladenant, Vipadenant, and Tozadenant, which lack intrinsic fluorescence suitable for direct detection .

Fluorescent probe Benzoxadiazole Intrinsic fluorescence

2-Methylpyrimidine Scaffold Differentiation from Xanthine-Based Adenosine Antagonists

The target compound belongs to the 2-aminopyrimidine class, which has been systematically explored for dual adenosine A1/A2A antagonist activity. The structurally closest dual antagonist from the literature, compound 8m (4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine), exhibits A2A Ki = 6.34 nM and A1 Ki = 9.54 nM [1]. The target compound, by contrast, achieves sub-picomolar A2A functional potency (IC50 = 0.00190 nM) and sub-nanomolar A1 binding (Ki = 3.5 nM) [2], representing a significant potency improvement within the same scaffold class.

Scaffold comparison 2-Aminopyrimidine Structure-activity relationship

Optimal Research Application Contexts for 5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine


Dual A1/A2A Adenosine Receptor Blockade in Parkinson's Disease Models

The compound's balanced dual A1/A2A affinity (A1 Ki = 3.5 nM; A2A IC50 = 0.00190 nM) [1] makes it suitable for Parkinson's disease research where simultaneous A1 and A2A blockade has been proposed to improve both motor and non-motor symptoms [2]. Unlike Istradefylline, which is A2A-selective (A1 Ki = 150 nM), or DPCPX, which is A1-selective (A2A Ki = 130 nM), this compound provides combined receptor engagement in a single molecule.

Benzoxadiazole-Based Fluorescent Probe Development for Adenosine Receptor Imaging

The intrinsic 2,1,3-benzoxadiazole fluorophore [1] offers a starting point for developing fluorescently labeled adenosine receptor ligands without requiring conjugation to external dyes. This application is distinct from non-fluorescent antagonists such as DPCPX, SCH-58261, Vipadenant, and Tozadenant, which require separate fluorophore labeling procedures for imaging studies.

2-Aminopyrimidine Structure-Activity Relationship (SAR) Reference Standard

As a 2-aminopyrimidine derivative with sub-nanomolar A1 binding and sub-picomolar A2A functional activity [1], this compound serves as a benchmark for SAR studies within the 2-aminopyrimidine class. Its potency significantly exceeds that of the previously reported lead compound 8m (A2A Ki = 6.34 nM, A1 Ki = 9.54 nM) [2], establishing it as a key comparator for next-generation dual adenosine receptor antagonist design.

Selectivity Profiling and Off-Target Assessment in Adenosine Receptor Subtype Panels

The compound's curated selectivity data across all four adenosine receptor subtypes (A1, A2A, A2B, A3) [1] supports its use as a reference ligand in receptor subtype selectivity panels. Its unique fingerprint—sub-picomolar A2A inverse agonism combined with nanomolar A1 and A3 affinity and micromolar A2B activity—differs from every commonly used adenosine receptor antagonist, providing a distinct pharmacological tool for dissecting receptor subtype contributions in complex biological systems.

Quote Request

Request a Quote for 5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.